

# Metronidazole-d3 (CAS: 83413-09-6): A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Metronidazole-d3

Cat. No.: B11936116

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **Metronidazole-d3**, a deuterated analog of the widely used antibiotic and antiprotozoal agent, metronidazole. This document details its chemical properties, its critical role as an internal standard in bioanalytical methods, and the underlying mechanism of action of its parent compound.

## Core Chemical and Physical Properties

**Metronidazole-d3**, with the CAS number 83413-09-6, is a stable isotope-labeled version of metronidazole. The deuterium labeling at the methyl group results in a higher molecular weight compared to the unlabeled compound, which is crucial for its use in mass spectrometry-based quantification.

Property	Value
CAS Number	83413-09-6
Molecular Formula	C <sub>6</sub> H <sub>6</sub> D <sub>3</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	174.17 g/mol [1]
IUPAC Name	2-(2-(methyl-d3)-5-nitro-1H-imidazol-1-yl)ethan-1-ol[1]
Synonyms	2-(Trideuteriomethyl)-5-nitro-1H-imidazole-1-ethanol
Purity	Typically >98%
Storage	2-8°C, protected from light

## Application in Bioanalytical Methods as an Internal Standard

**Metronidazole-d3** is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the precise quantification of metronidazole in various biological matrices, such as plasma, feces, and skin dialysate.[2] The co-extraction of the analyte (metronidazole) and the internal standard (**Metronidazole-d3**) accounts for variability in sample preparation and instrument response, leading to more accurate and reliable results.

## Experimental Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human plasma, employing **Metronidazole-d3** as an internal standard.

### 2.1.1. Sample Preparation: Liquid-Liquid Extraction

- To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (**Metronidazole-d3**).

- Add a suitable extraction solvent, such as ethyl acetate or a mixture of ethyl acetate and acetonitrile.
- Vortex the mixture for a specified time to ensure thorough mixing and extraction.
- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

### 2.1.2. Liquid Chromatography Parameters

Parameter	Typical Value
Column	C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase	A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate)
Flow Rate	0.5 - 1.0 mL/min
Injection Volume	5 - 20 µL
Column Temperature	Ambient or controlled (e.g., 40°C)

### 2.1.3. Mass Spectrometry Parameters

Parameter	Typical Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Metronidazole)	Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (Metronidazole-d3)	Precursor Ion (m/z) -> Product Ion (m/z)
Ion Source Temperature	500 - 550°C

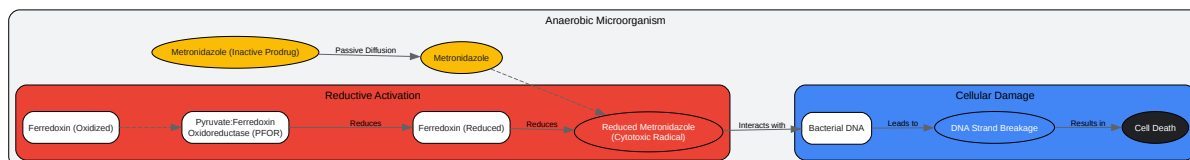
## Quantitative Data from Bioanalytical Methods

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for metronidazole quantification.

Parameter	Value Range
Calibration Curve Range	0.5 ng/mL - 20,000 ng/mL
Lower Limit of Quantification (LLOQ)	0.4 - 5 ng/mL[1][2]
Accuracy (% Bias)	Within $\pm 15\%$ (except at LLOQ, within $\pm 20\%$ )
Precision (%RSD)	$< 15\%$ (except at LLOQ, $< 20\%$ )
Recovery	$> 85\%$

## Mechanism of Action of Metronidazole

Metronidazole is a prodrug that requires reductive activation within anaerobic microorganisms to exert its cytotoxic effects.[3] The following diagram illustrates the key steps in its mechanism of action.



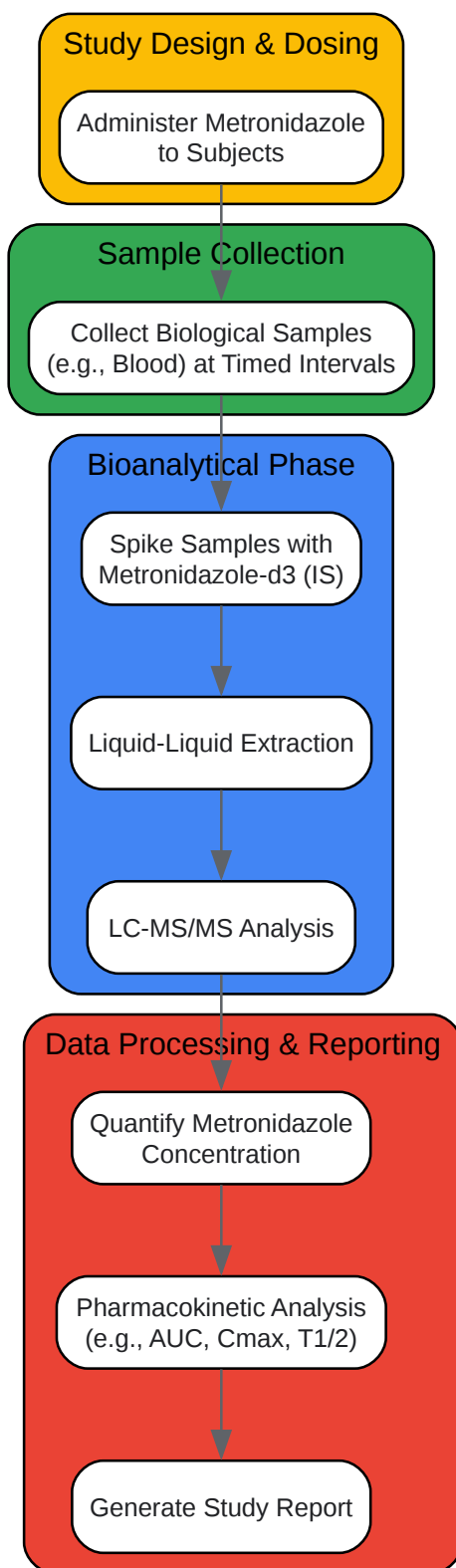
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Mechanism of action of Metronidazole.

The process begins with the passive diffusion of metronidazole into the anaerobic cell.<sup>[4]</sup> Inside the cell, low-redox-potential electron transport proteins, such as ferredoxin, which are reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), donate an electron to the nitro group of metronidazole.<sup>[3][5]</sup> This reduction converts metronidazole into a short-lived, highly reactive nitroso radical.<sup>[6]</sup> This radical anion can then interact with and damage microbial DNA, leading to strand breakage and ultimately, cell death.<sup>[3][4]</sup>

## Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study involving the quantification of metronidazole using **Metronidazole-d3** as an internal standard.



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Pharmacokinetic study workflow.

This workflow highlights the critical role of **Metronidazole-d3** in the bioanalytical phase, ensuring the accuracy of the concentration-time data that forms the basis of the subsequent pharmacokinetic analysis.

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- To cite this document: BenchChem. [Metronidazole-d3 (CAS: 83413-09-6): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11936116#metronidazole-d3-cas-number-83413-09-6>]

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